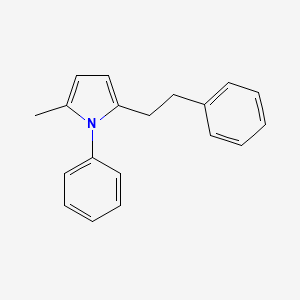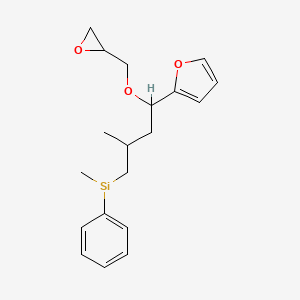
2-tert-Butyl-5-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-5-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione typically involves the reaction of tert-butylamine with phenyl isothiocyanate, followed by cyclization with a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazolidine derivatives.
Scientific Research Applications
2-tert-Butyl-5-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione (TDZD-8): Known for its anti-leukemic properties.
2,5-Dimercapto-1,3,4-thiadiazole: Used as a metal deactivator.
Uniqueness
2-tert-Butyl-5-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione is unique due to its specific tert-butyl and phenyl substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
61218-58-4 |
|---|---|
Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
2-tert-butyl-1-oxo-5-phenyl-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C12H16N2O2S/c1-12(2,3)14-11(15)9-13(17(14)16)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
DMYXOMBAABINMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)CN(S1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester](/img/structure/B14578003.png)
![4-Hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14578005.png)
![1-(4-Fluorophenyl)-4-iodobicyclo[2.2.2]octane](/img/structure/B14578006.png)
![Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone](/img/structure/B14578013.png)
![Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate](/img/structure/B14578017.png)



